molecular formula C18H14N2O2 B5707458 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione

5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione

Cat. No. B5707458
M. Wt: 290.3 g/mol
InChI Key: LAIGHLPEUWWSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as EBID, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EBID is a heterocyclic compound that contains two indole rings fused together with a quinone moiety.

Mechanism of Action

The mechanism of action of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione as an anticancer agent is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to bind to DNA and inhibit the activity of DNA polymerase, which is essential for DNA replication. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cancer cell proliferation. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent. Additionally, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its versatility as a building block for the synthesis of functional materials. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be easily modified to introduce various functional groups, which makes it a valuable tool for the synthesis of complex organic molecules. Another advantage of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its potential as an anticancer agent, as it has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the synthesis of new functional materials based on 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione. One potential future direction is the synthesis of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione derivatives with improved solubility and bioavailability, which could enhance its potential as an anticancer agent. Another future direction is the development of new functional materials based on 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, which could have potential applications in organic electronics and other fields. Overall, the study of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has the potential to lead to new insights and discoveries in a variety of scientific fields.

Synthesis Methods

5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be synthesized through a multi-step process involving the condensation of two indole derivatives, followed by oxidation of the resulting intermediate with a suitable oxidizing agent. The most common method for synthesizing 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione involves the reaction of 5-ethylindole-2-carboxylic acid with 3,3'-dimethylindole-2,2'-dione in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione.

Scientific Research Applications

5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied extensively for its potential applications in various fields, including material science, organic electronics, and biomedicine. In material science, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of functional materials such as organic semiconductors and light-emitting diodes. In organic electronics, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a dopant for the fabrication of organic field-effect transistors. In biomedicine, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

3-(5-ethyl-2-hydroxy-1H-indol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-2-10-7-8-14-12(9-10)16(18(22)20-14)15-11-5-3-4-6-13(11)19-17(15)21/h3-9,20,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIGHLPEUWWSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-ethyl-2-hydroxy-1H-indol-3-yl)indol-2-one

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